molecular formula C39H67ClO4 B13864031 rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5

rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5

Cat. No.: B13864031
M. Wt: 640.4 g/mol
InChI Key: YDEVHEQAUHEJSR-VAJQLHLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5: is a synthetic compound used primarily in biochemical and lipid metabolism research. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful for tracing and studying metabolic pathways .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed: : The major products formed from these reactions depend on the type of reaction. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

Chemistry: : In chemistry, rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 is used to study lipid metabolism and the behavior of fatty acid esters. It helps researchers understand the mechanisms of esterification and hydrolysis .

Biology: : In biological research, this compound is used to trace metabolic pathways and study the regulation of lipid metabolism. Its stable isotope-labeled nature allows for precise tracking in biological systems .

Medicine: : In medical research, this compound is used to investigate the role of lipids in various diseases, including cardiovascular diseases and metabolic disorders. It helps in understanding how lipid metabolism affects disease progression .

Industry: : In the industrial sector, this compound is used in the development of new lipid-based products and formulations. It is also used in quality control and standardization of lipid-containing products .

Mechanism of Action

rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 exerts its effects by interacting with enzymes and receptors involved in lipid metabolism. It targets specific molecular pathways, allowing researchers to study the regulation and modulation of these processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 and rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol-d5 .

Uniqueness: : The uniqueness of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 lies in its specific combination of oleic acid and linolenic acid, along with the stable isotope labeling. This combination makes it particularly useful for studying lipid metabolism and tracing metabolic pathways .

Properties

Molecular Formula

C39H67ClO4

Molecular Weight

640.4 g/mol

IUPAC Name

[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6+,14-12-,19-17-,20-18-/i35D2,36D2,37D

InChI Key

YDEVHEQAUHEJSR-VAJQLHLMSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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